molecular formula C15H22FN3O3 B14055653 Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate

Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate

Cat. No.: B14055653
M. Wt: 311.35 g/mol
InChI Key: BWVPQZFJSJPPDK-NEPJUHHUSA-N
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Description

Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorinated piperidine ring, and an aminopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorine Atom: This step often involves selective fluorination using reagents like diethylaminosulfur trifluoride (DAST).

    Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions.

    Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminopyridine and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.

Mechanism of Action

The mechanism of action of Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and aminopyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,4S)-4-((5-chloropyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate
  • Tert-butyl (3R,4S)-4-((5-methylpyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4S)-4-((5-aminopyridin-2-YL)oxy)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the aminopyridine moiety, which can engage in hydrogen bonding and other interactions that are not possible with chloro or methyl analogs. This can lead to different biological activities and applications.

Properties

Molecular Formula

C15H22FN3O3

Molecular Weight

311.35 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-(5-aminopyridin-2-yl)oxy-3-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-6-12(11(16)9-19)21-13-5-4-10(17)8-18-13/h4-5,8,11-12H,6-7,9,17H2,1-3H3/t11-,12+/m1/s1

InChI Key

BWVPQZFJSJPPDK-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)OC2=NC=C(C=C2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)OC2=NC=C(C=C2)N

Origin of Product

United States

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